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Abstract

LML134 is a novel, orally bioavailable, potent, and selective histamine H3 receptor (H3R)
inverse agonist that was under development for the treatment of excessive sleepiness,
particularly in the context of shift work disorder (SWD). As an inverse agonist of the H3
autoreceptor, LML134 enhances histaminergic neurotransmission in the brain, a key pathway
in the regulation of wakefulness. This technical guide provides a comprehensive overview of
the core pharmacology of LML134, including its mechanism of action, in vitro and in vivo
properties, and clinical findings. The information is compiled from publicly available preclinical
data and clinical trial results.

Mechanism of Action

LML134 promotes wakefulness by acting as an inverse agonist at the histamine H3 receptor.
The H3 receptor is a presynaptic autoreceptor located on histaminergic neurons in the
tuberomammillary nucleus (TMN) of the hypothalamus. It also functions as a heteroreceptor on
non-histaminergic neurons, modulating the release of other neurotransmitters such as
acetylcholine, norepinephrine, and dopamine, which are also involved in arousal and
wakefulness.

Under basal conditions, the H3 receptor exhibits constitutive activity, which tonically inhibits
histamine synthesis and release. By acting as an inverse agonist, LML134 binds to the H3
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receptor and reduces its basal activity. This disinhibition leads to an increased firing rate of
histaminergic neurons and consequently, enhanced release of histamine in the synaptic cleft.
The elevated synaptic histamine then activates postsynaptic H1 receptors, which are excitatory
and play a crucial role in promoting and maintaining wakefulness.[1][2][3][4]

The key characteristic of LML134's design is its rapid brain penetration and fast kinetic profile,
aiming to provide a robust wake-promoting effect without causing insomnia, a common side
effect of other H3R inverse agonists with longer receptor occupancy.[5]
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Caption: Mechanism of action of LML134 as a histamine H3 receptor inverse agonist.

Quantitative Data

The following tables summarize the available quantitative data for LML134 from preclinical and
clinical studies.

Table 1: In Vitro Pharmacology of LML134
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Parameter Value Assay Type Species Reference
hH3R Binding Radioligand
o ) 12 nM o Human [1][2]
Affinity (Ki) Binding Assay
hH3R Functional CAMP Assay
0.3nM Human [11[2]

Activity (Ki)

(Inverse Agonist)

ble 2: : | Kineti FLML134 i

Route of .
Parameter Value o ) Species Reference
Administration
Time to
Maximum
i 0.5 hours Oral Rat [1][2]
Concentration
(Tmax)
Terminal Half-life
0.44 hours Intravenous Rat [1][2]
(t1/2)
Fraction
44% Oral Rat [1]2]
Absorbed (Fa)
Plasma Protein
39.0% - Rat [1]12]

Binding (fu)

Table 3: Clinical Pharmacokinetics and Efficacy of

LML134
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Value/Observa  Study

Parameter . . Clinical Trial Reference
tion Population
Time to
Maximum Shift Work
) ~3 hours ] ] NCT03141086 [6]
Concentration Disorder Patients
(Tmax)
] ] Participants )
Primary Efficacy Shift Work
] stayed awake ) ] NCT03141086 [6]
Endpoint Disorder Patients
longer
Most Common Shift Work
Headache _ _ NCT03141086 [6]
Adverse Event Disorder Patients

Experimental Protocols

Detailed experimental protocols for the studies with LML134 are not fully available in the public
domain. The primary reference, Troxler et al., ChemMedChem 2019, which contains these
details, is not openly accessible. However, based on general knowledge of these assays and
information from related publications, the following outlines the likely methodologies.

Histamine H3 Receptor Binding Assay (General
Protocol)

This assay measures the ability of a compound to displace a radiolabeled ligand from the H3

receptor.
e Cell Line: HEK293 cells stably expressing the human histamine H3 receptor.
» Radioligand: [3H]-Na-methylhistamine.
e Procedure:
o Cell membranes are prepared from the H3R-expressing cells.

o Afixed concentration of the radioligand is incubated with the cell membranes in the
presence of varying concentrations of the test compound (LML134).
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The reaction is allowed to reach equilibrium.
The mixture is filtered to separate the bound from the unbound radioligand.

The amount of radioactivity on the filter, representing the bound radioligand, is quantified
using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined and converted to a binding affinity constant (Ki).

cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic

adenosine monophosphate (cCAMP), a second messenger whose production is inhibited by the

activation of the Gi/o-coupled H3 receptor.

e Cell Line: CHO or HEK293 cells stably expressing the human histamine H3 receptor.

e Procedure:

[¢]

Cells are plated in a multi-well format.
The cells are stimulated with forskolin to increase basal cAMP levels.

Varying concentrations of the test compound (LML134) are added. As an inverse agonist,
LML134 is expected to increase cAMP levels above the basal level in the absence of an
agonist.

The intracellular cAMP levels are measured using a commercially available kit, often
based on competitive immunoassay principles (e.g., HTRF, AlphaScreen).

The concentration-response curve is plotted to determine the potency (EC50) and efficacy
of the compound. For an inverse agonist, the Ki value is calculated from the IC50 of its
effect on the basal signal.

In Vivo Pharmacokinetic Study in Rats (General
Protocol)
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This study determines the absorption, distribution, metabolism, and excretion (ADME)
properties of a compound.

e Animal Model: Male Sprague-Dawley rats.

e Procedure:
o Asingle dose of LML134 is administered either orally or intravenously.
o Blood samples are collected at various time points after dosing.
o Plasma is separated from the blood samples.

o The concentration of LML134 in the plasma is quantified using a validated analytical
method, such as liquid chromatography-mass spectrometry (LC-MS).

o Pharmacokinetic parameters (Tmax, t1/2, etc.) are calculated from the plasma
concentration-time profile.

Clinical Trial in Shift Work Disorder (NCT03141086)

This was a randomized, double-blind, placebo-controlled, crossover study to evaluate the
efficacy, safety, and pharmacokinetics of LML134 in patients with SWD.[3][6][7]

Participants: 24 adults with a diagnosis of shift work disorder.[6]

 Intervention: Participants received both LML134 and a placebo during different treatment
periods.[6]

e Primary Efficacy Endpoint: The Multiple Sleep Latency Test (MSLT), which measures the
time it takes to fall asleep in a quiet environment during the day.[6]

e Procedure:
o Participants underwent a baseline MSLT to confirm excessive sleepiness.

o During each treatment period, participants received either LML134 or placebo.
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o A series of MSLTs were conducted at set intervals after dosing to assess the effect on
sleep latency.

o Safety and tolerability were monitored throughout the study.

o Blood samples were collected to determine the pharmacokinetic profile of LML134.

Experimental Workflow Diagram
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Caption: Workflow of the NCT03141086 clinical trial for LML134 in shift work disorder.
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Conclusion

LML134 is a histamine H3 receptor inverse agonist designed to promote wakefulness with a
favorable pharmacokinetic profile aimed at minimizing the risk of insomnia. Preclinical data
demonstrated its high potency and selectivity for the H3 receptor, as well as rapid absorption
and clearance in animal models. A proof-of-concept clinical trial in patients with shift work
disorder indicated that LML134 was effective in increasing wakefulness as measured by the
Multiple Sleep Latency Test and was generally well-tolerated, with headache being the most
frequently reported adverse event.[6] While the clinical development of LML134 for sleep-
related disorders was discontinued by the sponsor, the available data provide valuable insights
into the therapeutic potential of H3R inverse agonists with optimized pharmacokinetic
properties for the treatment of excessive sleepiness.[6] Further research in this area may build
upon the findings from the LML134 program.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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